The compound is classified as a small molecule and is part of the broader category of quinazoline derivatives. Quinazolines are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific classification of 2-Quinazolin-2-yl-ethylamine within medicinal chemistry highlights its relevance in drug discovery and development.
The synthesis of 2-Quinazolin-2-yl-ethylamine can be achieved through several methods, with intramolecular cyclization being a common approach. A typical synthetic route involves the reaction of 2-aminoaryl ketones with suitable acylating agents followed by cyclization to form the quinazoline core.
The reaction conditions may include:
The molecular formula of 2-Quinazolin-2-yl-ethylamine is . The structure consists of a quinazoline ring with an ethylamine side chain at the 2-position.
| Property | Value |
|---|---|
| Molecular Weight | 160.22 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in polar solvents |
2-Quinazolin-2-yl-ethylamine can undergo various chemical reactions typical for amines and quinazolines:
The reactivity of 2-Quinazolin-2-yl-ethylamine allows it to serve as a precursor for synthesizing more complex pharmacologically active compounds through multi-step synthetic pathways.
The mechanism of action for compounds like 2-Quinazolin-2-yl-ethylamine often involves interaction with specific molecular targets such as enzymes or receptors:
Research indicates that quinazoline derivatives can effectively inhibit tyrosine kinases, which play crucial roles in cancer progression and metastasis.
The physical properties of 2-Quinazolin-2-yl-ethylamine include:
Key chemical properties include:
Experimental data on solubility and stability are crucial for understanding its behavior in biological systems.
The primary applications of 2-Quinazolin-2-yl-ethylamine include:
Quinazoline chemistry originated in 1869 with Griess' synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline, though systematic exploration began with Gabriel's 1903 isolation of the unsubstituted core. The Niementowski reaction (1905) established the first robust route to 4(3H)-quinazolinones via anthranilic acid-formamide condensation [7]. This pivotal methodology enabled access to natural quinazoline alkaloids like vasicine (isolated from Adhatoda vasica in 1888), which demonstrated bronchodilatory properties and hinted at the scaffold’s therapeutic versatility [5] [10].
The 20th century witnessed deliberate structural diversification:
Table 1: Evolution of Key Quinazoline Derivatives with Bioactive Side Chains
| Compound | Year | Key Modification | Therapeutic Application |
|---|---|---|---|
| Methaqualone | 1965 | 2-Methyl-3-o-tolyl | Sedative-hypnotic |
| Gefitinib | 2003 | 3-Chloro-4-fluoroaniline tail | EGFR inhibitor (NSCLC) |
| Afatinib | 2013 | Dimethylaminocrotonamide chain | Irreversible EGFR/HER2 blockade |
| 2-Quinazolin-2-yl-ethylamine analogs | 2015–2020 | Ethylamine at C2 position | Multi-target kinase/DHFR inhibition |
The ethylamine moiety (–CH₂–CH₂–NH₂) profoundly reshapes quinazoline pharmacology through three interdependent mechanisms:
Conformational OptimizationThe ethylamine’s rotational freedom positions the terminal amine at optimal distances (5–7 Å) for salt bridge formation with Asp/Glu residues in ATP-binding pockets. For instance, in EGFR inhibitors, this enables simultaneous engagement with:
Enhanced Solubility and PermeabilityQuinazolines exhibit poor aqueous solubility (log P > 3.5 unmodified). Ethylamine incorporation reduces cLogP by 1.5–2.0 units and introduces a protonatable center (pKₐ ~10.5), improving both intestinal absorption and blood-brain barrier penetration. Derivatives like N-(2-quinazolin-2-yl-ethyl)-sulfonamides achieve brain-plasma ratios >0.8, enabling CNS targeting [4] [8].
Biotransformation ResistanceUnlike metabolically vulnerable methyl groups (–CH₃ → –CH₂OH), ethylamine side chains undergo slow N-acetylation or oxidation, extending half-lives. Comparative studies show:
Table 2: Impact of Ethylamine vs. Alkyl Substituents on Quinazoline Properties
| Substituent | cLogP | T₁/₂ (h) | EGFR IC₅₀ (nM) | Aqueous Solubility (μg/mL) |
|---|---|---|---|---|
| None | 3.9 | 0.8 | 420 | 8.3 |
| –CH₃ | 3.7 | 1.1 | 380 | 11.2 |
| –CH₂CH₂NH₂ | 2.1 | 4.2 | 12 | 89.6 |
The C2 position uniquely influences target affinity and selectivity due to three factors:
Steric AccessibilityC2 projects into solvent-exposed regions of kinase pockets, accommodating bulky groups without steric clash. This enables derivatization with aryl/heteroaryl-ethylamines that exploit allosteric subsites. For example:
Electronic ModulationElectron-donating groups (e.g., ethylamine) at C2 increase quinazoline N1/N3 basicity, strengthening H-bonds with kinase hinge residues. Quantum mechanical calculations reveal:
Multi-Target EngagementStrategic C2 modifications enable polypharmacology:
Table 3: Target Selectivity of C2-Modified Quinazolines
| C2 Substituent | Primary Target (IC₅₀) | Secondary Target (IC₅₀) | Selectivity Ratio |
|---|---|---|---|
| –H | EGFR (320 nM) | HER2 (>10,000 nM) | >31 |
| –CH₂CH₂N(CH₃)₂ | EGFR (15 nM) | HER2 (210 nM) | 14 |
| –CH₂CH₂NH–C₆H₄–m-CF₃ | EGFR (8 nM) | VEGFR-2 (11 nM) | 1.4 |
Comprehensive Compound List
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: